

discovery and history of 1,3-Pentanediol

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Compound of Interest

Compound Name: 1,3-Pentanediol

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An In-depth Technical Guide on the Discovery and History of **1,3-Pentanediol**

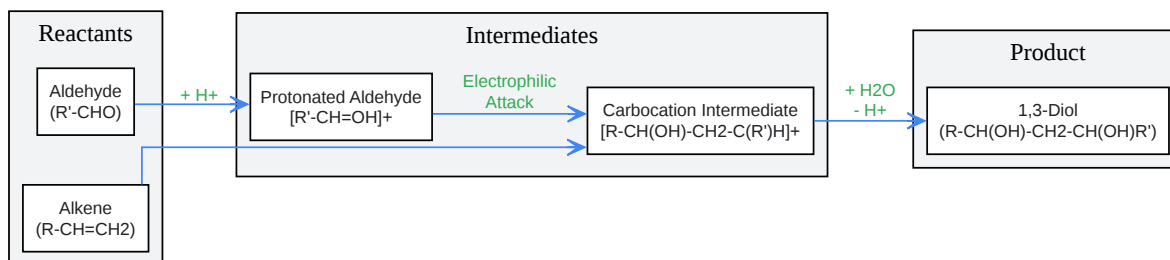
Introduction

The history of **1,3-Pentanediol** is not marked by a singular moment of discovery by an individual researcher, but is rather intrinsically linked to the development of synthetic methodologies for 1,3-diols in the early 20th century. The advent of the Prins reaction in 1919 laid the foundational chemical principles that would enable the synthesis of a wide array of 1,3-diol structures, including **1,3-Pentanediol**. This guide delves into the historical context of its synthesis, details key experimental protocols, and presents its physicochemical properties for the modern researcher.

The Prins Reaction: A Gateway to 1,3-Diols

The cornerstone of 1,3-diol synthesis is the Prins reaction, first reported by Dutch chemist Hendrik Jacobus Prins in 1919.^[1] This acid-catalyzed reaction involves the electrophilic addition of an aldehyde or ketone to an alkene.^[1] While Prins' initial work in 1919 focused on reactants like styrene and pinene, the reaction's broader applicability to various olefins and aldehydes paved the way for the synthesis of numerous diols.^{[1][2]} The reaction did not garner significant attention until 1937, after which it became a valuable tool in organic synthesis.^[1]

The general mechanism of the Prins reaction for the synthesis of a 1,3-diol proceeds via the protonation of the aldehyde, followed by an electrophilic attack on the alkene to form a carbocation intermediate. This intermediate is then trapped by water to yield the 1,3-diol.^[1]



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General mechanism of the Prins reaction for 1,3-diol synthesis.

Early Synthesis of 1,3-Pentanediol via the Prins Reaction

While a specific first synthesis of **1,3-Pentanediol** is not prominently documented, it was likely first prepared as a straightforward application of the Prins reaction using propene and formaldehyde. The conditions for such a reaction would have been analogous to those used for other simple 1,3-diols.

Experimental Protocol: Synthesis of 1,3-Pentanediol via the Prins Reaction (Representative)

This protocol is representative of the general conditions for a Prins reaction to produce a simple 1,3-diol and is based on established principles of the reaction.

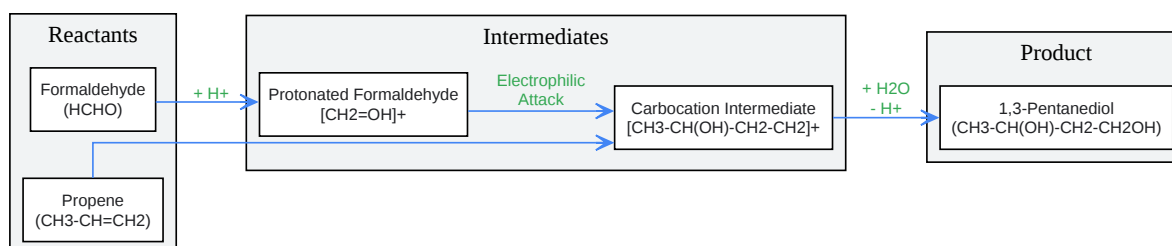
Materials:

- Propene
- Formaldehyde (as formalin solution, typically 37% in water)
- Sulfuric acid (concentrated)
- Sodium carbonate (for neutralization)
- Diethyl ether (for extraction)

- Anhydrous magnesium sulfate (for drying)

Procedure:

- A solution of aqueous formaldehyde is cooled in an ice bath in a pressure-resistant vessel equipped with a stirrer and a gas inlet.
- A catalytic amount of concentrated sulfuric acid is slowly added to the cooled formaldehyde solution.
- Liquefied propene is then carefully introduced into the reaction vessel under pressure.
- The reaction mixture is stirred vigorously at a controlled temperature (typically between 0 and 25 °C) for several hours. The pressure is monitored throughout the reaction.
- After the reaction is complete, the excess propene is carefully vented.
- The acidic reaction mixture is neutralized by the slow addition of a saturated sodium carbonate solution until the pH is neutral.
- The aqueous solution is then extracted several times with diethyl ether.
- The combined ether extracts are dried over anhydrous magnesium sulfate.
- The diethyl ether is removed by distillation at atmospheric pressure.
- The crude **1,3-Pentanediol** is then purified by fractional distillation under reduced pressure.



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Prins reaction for the synthesis of **1,3-Pentanediol**.

Alternative Synthesis Routes

With advances in catalysis, alternative and more efficient routes to **1,3-Pentanediol** have been developed. One such method involves the hydrogenation of a cyclic carbonate, 4-ethyl-1,3-dioxan-2-one.

Experimental Protocol: Synthesis of 1,3-Pentanediol via Hydrogenation of 4-ethyl-1,3-dioxan-2-one

This method provides a high-yield synthesis of **1,3-Pentanediol**.^[3]

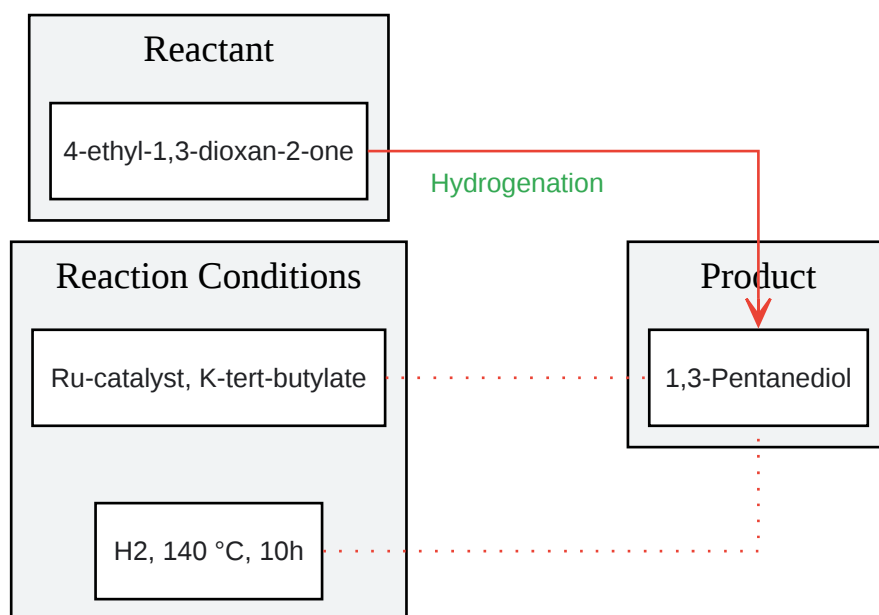
Materials:

- 4-ethyl-1,3-dioxan-2-one
- [carbonylchlorohydrido{bis[2-(diphenylphosphinomethyl)ethyl]amino}ethylamino] ruthenium(II) (catalyst)
- Potassium tert-butyrate (co-catalyst)
- Hydrogen gas
- Tetrahydrofuran (solvent)

Procedure:

- In an autoclave, 4-ethyl-1,3-dioxan-2-one is dissolved in tetrahydrofuran.
- The ruthenium catalyst and potassium tert-butyrate are added to the solution.
- The autoclave is sealed and purged with hydrogen gas.
- The reaction mixture is heated to 140 °C under a hydrogen pressure of 38002.6 Torr (approximately 5 bar).
- The reaction is maintained at this temperature and pressure with stirring for 10 hours.

- After cooling and venting the autoclave, the reaction mixture is filtered to remove the catalyst.
- The solvent is removed under reduced pressure, and the resulting crude **1,3-Pentanediol** can be purified by distillation.



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Synthesis of **1,3-Pentanediol** via hydrogenation.

Physicochemical Properties of 1,3-Pentanediol

A summary of the key physicochemical properties of **1,3-Pentanediol** is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₂ O ₂	[3][4]
Molecular Weight	104.15 g/mol	[3][4]
Appearance	Colorless, clear, viscous liquid (estimated)	[5]
Boiling Point	217.8 °C at 760 mmHg	[3]
209.24 °C (rough estimate)	[4]	
Melting Point	50.86 °C (estimate)	[3][4]
Density	0.978 g/cm ³	[3]
0.9863 g/cm ³	[4]	
Refractive Index	1.4472	[3][4]
Flash Point	102.6 °C	[3]
Vapor Pressure	0.0278 mmHg at 25 °C	[3]
Water Solubility	7.664e+004 mg/L at 25 °C (estimated)	[5]

Historical Development and Applications

Following its likely initial synthesis in the early to mid-20th century, **1,3-Pentanediol** would have been primarily a laboratory chemical. Its development into a more widely used compound is tied to the growth of the chemical industry and the increasing demand for specialized diols. Today, **1,3-Pentanediol** and its derivatives are used in various applications, including as monomers for the synthesis of polymers, in the study of metabolic pathways, and potentially in the formulation of personal care products. The investigation of its properties and applications is an ongoing area of research.

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